
TR100: A Novel Anti-Tropomyosin Agent in
Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TR100

Cat. No.: B1683214 Get Quote

An In-depth Technical Guide on a First-in-Class
Cytoskeletal Drug
For Researchers, Scientists, and Drug Development Professionals

Introduction
TR100 is a pioneering small molecule inhibitor targeting the actin cytoskeleton, a critical

component for the structural integrity and functionality of cancer cells. Developed as a first-in-

class anti-tropomyosin compound, TR100 selectively targets the tropomyosin isoform Tpm3.1,

which is frequently overexpressed in a variety of tumors and plays a crucial role in

oncogenesis.[1][2][3] This document provides a comprehensive technical overview of TR100,

including its mechanism of action, experimental validation, and potential for therapeutic

applications, particularly in combination with existing cancer therapies.

Core Mechanism of Action
TR100 was identified through an in silico screening process designed to find molecules that

bind to a specific pocket at the C-terminus of the Tpm3.1 protein.[1] By binding to Tpm3.1,

TR100 disrupts the stability of Tpm3.1-containing actin filaments, leading to their

depolymerization.[1][4] This disruption of a key cytoskeletal component triggers a cascade of

events within the cancer cell, culminating in cell cycle arrest and apoptosis.[1][2]
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Signaling Pathway of TR100-Induced Cell Death
The precise signaling cascade initiated by TR100-mediated actin filament disruption is an area

of ongoing research. However, current evidence points to a multi-faceted mechanism,

particularly when used in combination with microtubule-targeting agents. The destabilization of

the actin cytoskeleton is believed to sensitize cancer cells to the effects of drugs that target the

microtubule network, leading to a synergistic anti-cancer effect.[1][2][5]
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Figure 1: Proposed signaling pathway of TR100 leading to apoptosis.

Quantitative Data
The efficacy of TR100 and its more potent analog, ATM-3507, has been quantified in various

cancer cell lines, both as single agents and in combination with other chemotherapeutic drugs.

In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of TR100 and ATM-3507 was determined in a

panel of neuroblastoma cell lines using an MTS assay.
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Cell Line TR100 IC50 (µM) ATM-3507 IC50 (µM)

SK-N-SH 5.0 0.5

CHLA-20 2.5 0.2

CHP-134 7.5 1.0

Kelly 3.0 0.3

Table 1: IC50 values of TR100 and ATM-3507 in neuroblastoma cell lines.[1]

Synergistic Effects with Vincristine
The combination of TR100 or ATM-3507 with the microtubule inhibitor vincristine demonstrated

significant synergy in reducing the viability of neuroblastoma cells. The combination index (CI)

was calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy.

Cell Line Combination
Vincristine
IC50 (nM)
Alone

Vincristine
IC50 (nM) with
TR100 (1µM)

Combination
Index (CI)

CHLA-20
TR100 +

Vincristine
5.0 1.2 < 1

SK-N-SH
TR100 +

Vincristine
8.0 2.5 < 1

CHLA-20
ATM-3507 +

Vincristine
5.0 0.8 < 1

SK-N-SH
ATM-3507 +

Vincristine
8.0 1.5 < 1

Table 2: Synergistic cytotoxicity of anti-tropomyosin agents with vincristine.[1]

In Vivo Efficacy in Neuroblastoma Xenografts
The therapeutic potential of TR100 and ATM-3507 in combination with vincristine was

evaluated in a human neuroblastoma xenograft model (CHLA-20 cells) in mice.
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Treatment Group Median Survival (days)
Tumor Growth Inhibition
(%)

Control (Vehicle) 22 -

TR100 (30 mg/kg) 24 20

Vincristine (0.5 mg/kg) 30 45

TR100 + Vincristine > 49 > 90

ATM-3507 (15 mg/kg) 18 30

ATM-3507 + Vincristine > 49 > 95

Table 3: In vivo efficacy of anti-tropomyosin agents and vincristine combination therapy.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of TR100 are provided

below.

Cell Viability (MTS) Assay
This assay is used to assess cell viability by measuring the metabolic activity of cells.

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Treat cells with varying concentrations of TR100, ATM-3507,

vincristine, or combinations for 48-72 hours.

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 values.
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Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

Tpm3.1 (or other proteins of interest) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

High-Content Imaging of Tpm3.1 Filaments
This method allows for the quantification of Tpm3.1-containing actin filaments within cells.

Cell Plating and Treatment: Seed cells on imaging-compatible plates and treat with

compounds as required.

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with

0.1% Triton X-100.

Immunofluorescence Staining: Stain the cells with a primary antibody against Tpm3.1,

followed by a fluorescently labeled secondary antibody. Counterstain with DAPI for nuclear

visualization.
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Image Acquisition: Acquire images using a high-content imaging system.

Image Analysis: Use image analysis software to quantify the intensity and morphology of the

Tpm3.1 filaments.
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Figure 2: General experimental workflow for evaluating TR100.

Mechanisms of Resistance
While specific mechanisms of resistance to TR100 have not been extensively documented,

potential resistance strategies in cancer cells could involve:

Alterations in Tpm3.1 Expression: Downregulation or mutation of the Tpm3.1 protein could

reduce the binding affinity of TR100.

Upregulation of other Tropomyosin Isoforms: Cancer cells might compensate for the loss of

Tpm3.1-stabilized actin filaments by upregulating other tropomyosin isoforms that are not

targeted by TR100.

Activation of Compensatory Signaling Pathways: Cells could activate alternative signaling

pathways to bypass the effects of actin cytoskeleton disruption and promote survival.
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Increased Drug Efflux: Overexpression of drug efflux pumps, a common mechanism of multi-

drug resistance, could reduce the intracellular concentration of TR100.

Further research is necessary to fully elucidate the potential mechanisms of resistance to this

novel class of anti-cancer agents.

Conclusion
TR100 represents a promising and innovative approach to cancer therapy by targeting a key

component of the cancer cell cytoskeleton that has been previously underexploited. Its specific

targeting of the Tpm3.1 isoform provides a window for selective cytotoxicity against tumor cells.

The significant synergistic effects observed with microtubule-depolymerizing agents highlight a

powerful combination therapy strategy that warrants further clinical investigation. The

development of more potent analogs like ATM-3507 further enhances the therapeutic potential

of this class of drugs. Future studies should focus on elucidating the detailed signaling

pathways, identifying predictive biomarkers for patient stratification, and understanding and

overcoming potential resistance mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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